2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide
Description
This compound belongs to the benzo[d]isothiazol-3(2H)-one 1,1-dioxide family, characterized by a fused benzene-isothiazole core modified with a sulfone group. Its structure includes three key substituents:
- 2-(Chloromethyl): Enhances electrophilicity, facilitating nucleophilic reactions.
- 6-Methoxy: Modifies electronic properties via electron-donating effects.
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-7(2)9-4-8(18-3)5-10-11(9)12(15)14(6-13)19(10,16)17/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVWIJNTOZKJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide, commonly referred to by its CAS number 142577-03-5, is a compound that has garnered attention in various biological research contexts. This article delves into its biological activity, exploring its mechanisms, effects, and potential applications based on the available literature.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₄ClNO₄S
- Molecular Weight : 303.76 g/mol
- Density : Not specified in the sources
- Melting Point : Not specified in the sources
These properties are essential for understanding the compound's behavior in biological systems.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways. The compound is believed to influence:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific enzymes have not been definitively identified in the literature.
- Cellular Signaling : The compound could modulate signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Activity
Studies have shown that compounds structurally related to isothiazolones often exhibit antimicrobial properties. While specific data on this compound is limited, it is reasonable to hypothesize similar effects based on its structural analogs.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. However, comprehensive data on IC₅₀ values and specific cell lines are not extensively documented.
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| A549 | TBD | TBD |
| HeLa | TBD | TBD |
Note: TBD indicates that specific values are yet to be determined from available studies.
Screening Assays
A significant study involved a screening assay designed to evaluate the efficacy of various compounds against bacterial strains. While this compound was not the primary focus, it was included in broader screenings for its potential antibacterial properties.
Comparative Analysis with Analogous Compounds
Comparative studies with similar compounds have provided insights into the biological activity of this compound. For example:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Isopropyl-6-methoxybenzo[D]isothiazole | Antimicrobial, cytotoxic | |
| 2-(Chloromethyl)-4-isopropyl-thiazole | Enzyme inhibition |
This table illustrates how related compounds can inform expectations regarding the biological activity of the target compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group (–CH2Cl) serves as a reactive site for nucleophilic substitution, enabling derivatization. Common reagents and outcomes include:
Mechanistic Insight :
The sulfone group enhances the electrophilicity of the adjacent chloromethyl carbon via electron-withdrawing effects, facilitating SN2 mechanisms .
Ring-Opening Reactions of the Isothiazolone Core
The benzoisothiazol-3-one 1,1-dioxide ring undergoes selective cleavage under acidic or reductive conditions:
Acidic Hydrolysis
-
Conditions : 6M HCl, 80°C, 12 h
-
Product : 4-isopropyl-6-methoxy-2-(hydroxymethyl)benzenesulfonamide
Reductive Cleavage
-
Reagent : LiAlH4 in THF
-
Product : 2-(chloromethyl)-4-isopropyl-6-methoxybenzenesulfinic acid
Key Limitation :
The sulfone group stabilizes the ring against nucleophilic attack but allows cleavage under strong reducing agents .
Electrophilic Aromatic Substitution (EAS)
The methoxy (–OCH3) and isopropyl groups direct electrophiles to specific positions on the benzene ring:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | Para to methoxy | Nitro-substituted derivative | 45% |
| Br2/FeBr3 | Ortho to isopropyl | Bromo-substituted derivative | 38% |
Regioselectivity :
-
Methoxy groups activate the ring at the para position.
-
Steric hindrance from the isopropyl group limits substitution at adjacent positions .
Oxidation of the Chloromethyl Group
Reduction of the Sulfone Group
Environmental Degradation
Under environmental conditions (pH 7, 25°C), hydrolysis dominates:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with three analogues:
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-(chloromethyl)-substituted benzoisothiazolone 1,1-dioxide derivatives?
- Methodology : The compound can be synthesized via sulfonamide cyclization. For example, N-alkylation of a sulfonamide precursor (e.g., N-tert-butyl-2,4-dichloro-6-methylbenzenesulfonamide) with a chloromethylating agent, followed by deprotection and ring closure under acidic conditions. Key steps include:
- Use of DMSO as a solvent for alkylation (yields ~50-88%) .
- Purification via flash chromatography (e.g., petroleum ether:EtOAc gradients) .
Q. How can researchers optimize purification of chloromethyl-substituted benzoisothiazolones?
- Methodology :
- Flash Chromatography : Use gradient elution (e.g., Hex:EtOAc 20:1) to separate byproducts. Monitor via TLC (Rf ~0.33–0.43) .
- Recrystallization : Isopropyl alcohol or ethanol are effective solvents for obtaining high-purity crystalline solids (mp 94–160°C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Aromatic protons appear as doublets (δ 7.72–8.10 ppm, J = 1.6–8.1 Hz); chloromethyl groups show signals at δ 4.62–4.85 ppm .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 393.10 for a related derivative) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C 42.59% vs. calc. 42.87%) .
Advanced Research Questions
Q. How do substituents on the benzoisothiazolone ring influence reactivity in electrophilic cyclization reactions?
- Methodology :
- Substituent Effects : Electron-donating groups (e.g., methoxy at position 6) enhance electrophilic aromatic substitution. For example, 6-methoxy derivatives undergo iodination or chlorination at position 4 with higher regioselectivity .
- Mechanistic Probes : Use DFT calculations to map charge distribution and predict sites of electrophilic attack. Compare with experimental -NMR shifts (e.g., δ 8.16 ppm for activated aromatic protons) .
Q. What strategies mitigate side reactions during chloromethyl functionalization?
- Methodology :
- Protecting Groups : Use tert-butyl or 4-methoxybenzyl groups to shield reactive sites during alkylation .
- Temperature Control : Maintain reactions at 0–5°C during chlorination with SOCl to prevent overhalogenation .
- Data Analysis : Monitor reaction progress via -NMR for disappearance of precursor signals (e.g., tert-butyl at δ 1.76 ppm) .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodology :
- Docking Studies : Screen derivatives against target proteins (e.g., cholinesterases) using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < -8 kcal/mol) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values. For example, electron-withdrawing chloro groups enhance inhibitory potency by 30% .
Data Contradictions and Resolution
Q. Why do reported melting points vary for structurally similar derivatives?
- Analysis : Variations (e.g., 94–97°C vs. 157–160°C) arise from polymorphism or solvent-dependent crystallization.
- Resolution : Standardize recrystallization conditions (e.g., isopropyl alcohol) and report DSC thermograms .
Q. How to reconcile discrepancies in NMR assignments for chloromethyl protons?
- Resolution :
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., δ 4.62–4.85 ppm for CHCl vs. OCH) .
- Compare with literature data for analogous compounds (e.g., δ 4.85 ppm for 4-methoxybenzyl derivatives) .
Methodological Recommendations
- Synthesis : Prioritize DMSO-mediated alkylation for scalability (yields >80%) .
- Characterization : Combine HRMS with -NMR to confirm sulfone (δ 157–160 ppm) and carbonyl (δ 170–175 ppm) groups .
- Advanced Applications : Explore electrophilic cyclizations to access polycyclic scaffolds for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
